molecular formula C19H16FN3OS B2802613 N-([2,3'-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1903408-88-7

N-([2,3'-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2802613
CAS RN: 1903408-88-7
M. Wt: 353.42
InChI Key: FKJSSPXGMDVZMB-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide, also known as BPTF inhibitor, is a chemical compound that has gained significant interest in scientific research due to its potential application in cancer treatment.

Scientific Research Applications

Anti-inflammatory Applications

Research has explored derivatives similar to the target compound for their anti-inflammatory properties. A study by Sunder and Maleraju (2013) synthesized derivatives with significant to moderate anti-inflammatory activity, highlighting the therapeutic potential of these compounds in treating inflammation-related disorders (K. Sunder & Jayapal Maleraju, 2013).

Anticancer Screening

Compounds structurally related to the target have been synthesized and evaluated for their anticancer properties. For instance, Abu-Melha (2021) conducted a study on N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, demonstrating potent cytotoxic results against breast cancer cell lines, showcasing the promise of these derivatives as anticancer agents (Sraa Abu-Melha, 2021).

Antihypertensive Agents

Research on 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives has shown inhibitory activity against T-type Ca(2+) channels, suggesting potential as novel antihypertensive agents. Watanuki et al. (2012) identified derivatives with significant selectivity and bradycardic activity, indicating their usefulness in managing hypertension without causing reflex tachycardia (S. Watanuki et al., 2012).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of derivatives, demonstrating efficacy against a range of bacterial and fungal pathogens. For example, Badiger et al. (2013) synthesized thiazole-2-ylamines/acetamides derivatives with significant activity against both Gram-negative and Gram-positive bacteria, as well as fungi (N. Badiger et al., 2013).

Thrombin Inhibition

Lee et al. (2007) explored 2-(2-chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors, identifying derivatives with low nanomolar potency. This work suggests the potential application of these compounds in developing new anticoagulant therapies (L. Lee et al., 2007).

Antiallergic Agents

Menciu et al. (1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides with significant antiallergic potency, highlighting their potential in developing novel treatments for allergic conditions (Cecilia Menciu et al., 1999).

Antifungal Agents

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, showcasing their efficacy against Candida and Aspergillus species. This indicates the compound's potential in addressing fungal infections (D. Bardiot et al., 2015).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c20-16-3-5-17(6-4-16)25-13-19(24)23-11-14-7-9-22-18(10-14)15-2-1-8-21-12-15/h1-10,12H,11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJSSPXGMDVZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[2,3'-bipyridine]-4-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

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